molecular formula C10H17NO4S B13636525 2-(3-(Tert-butoxycarbonyl)thiazolidin-2-yl)acetic acid

2-(3-(Tert-butoxycarbonyl)thiazolidin-2-yl)acetic acid

Cat. No.: B13636525
M. Wt: 247.31 g/mol
InChI Key: WDLNGGVWTABTTN-UHFFFAOYSA-N
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Description

2-{3-[(tert-butoxy)carbonyl]-1,3-thiazolidin-2-yl}acetic acid is a compound that features a thiazolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(tert-butoxy)carbonyl]-1,3-thiazolidin-2-yl}acetic acid typically involves the protection of an amine group with a Boc group, followed by the formation of the thiazolidine ring. One common method involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The thiazolidine ring can be formed through a cyclization reaction involving a thiol and an aldehyde or ketone .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(tert-butoxy)carbonyl]-1,3-thiazolidin-2-yl}acetic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine-2-thione.

    Substitution: The removal of the Boc group yields the free amine.

Scientific Research Applications

2-{3-[(tert-butoxy)carbonyl]-1,3-thiazolidin-2-yl}acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-{3-[(tert-butoxy)carbonyl]-1,3-thiazolidin-2-yl}acetic acid involves its ability to act as a protecting group for amines. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate, and it can be removed under acidic conditions . This protection and deprotection mechanism allows for selective transformations in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(tert-butoxy)carbonyl]-1,3-thiazolidin-2-yl}acetic acid is unique due to the presence of the thiazolidine ring, which imparts specific chemical properties and potential biological activities. The combination of the Boc group and the thiazolidine ring makes this compound versatile for various applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C10H17NO4S

Molecular Weight

247.31 g/mol

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-2-yl]acetic acid

InChI

InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-4-5-16-7(11)6-8(12)13/h7H,4-6H2,1-3H3,(H,12,13)

InChI Key

WDLNGGVWTABTTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCSC1CC(=O)O

Origin of Product

United States

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